3-Ethyl-2,5-dimethylpyrazine
CAS No.: 13360-65-1
Cat. No.: VC21204676
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13360-65-1 |
|---|---|
| Molecular Formula | C8H12N2 |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 3-ethyl-2,5-dimethylpyrazine |
| Standard InChI | InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 |
| Standard InChI Key | WHMWOHBXYIZFPF-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CN=C1C)C |
| Canonical SMILES | CCC1=NC(=CN=C1C)C |
| Boiling Point | 180.5 °C |
Introduction
Chemical Identity and Structure
3-Ethyl-2,5-dimethylpyrazine belongs to the class of nitrogen-containing heterocyclic aromatic compounds. It features a six-membered ring containing two nitrogen atoms at non-adjacent positions, with ethyl and methyl substituents attached to the carbon atoms of the ring structure.
Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 13360-65-1 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | 3-ethyl-2,5-dimethylpyrazine |
| FEMA Number | 3149 |
| InChI | InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3 |
| InChIKey | WHMWOHBXYIZFPF-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=CN=C1C)C |
The compound is also known by several synonyms, including 2-Ethyl-3,6-dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine, Pyrazine, 3-ethyl-2,5-dimethyl-, and 3,6-Dimethyl-2-ethylpyrazine . This variety of nomenclature reflects the different numbering systems that can be applied to the pyrazine ring.
Physical and Chemical Properties
3-Ethyl-2,5-dimethylpyrazine exists as a colorless to pale yellow liquid under standard conditions, with distinctive organoleptic properties that make it valuable in flavor applications.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Oil, liquid |
| Color | Colorless to pale yellow |
| Odor | Roasted odor, reminiscent of nuts |
| Odor Type | Nutty |
| Boiling Point | 180-181 °C |
| Density | 0.965 g/mL at 25 °C |
| Refractive Index | n 20/D 1.5015 |
| Flash Point | 157 °F (69.4 °C) |
Chemical Properties
| Property | Value |
|---|---|
| pKa | 2.61±0.10 (Predicted) |
| LogP | 2.07 |
| Solubility | Slightly soluble in chloroform and ethyl acetate |
| Storage Conditions | Sealed in dry container at room temperature |
As a pyrazine derivative, 3-Ethyl-2,5-dimethylpyrazine demonstrates chemical properties typical of nitrogen-containing heterocycles. The nitrogen atoms in the pyrazine ring confer basic properties to the molecule, as reflected in its pKa value . Its moderate LogP value indicates a balance between lipophilic and hydrophilic properties, which contributes to its behavior in various solvent systems and biological environments.
Synthesis Methods
Several approaches have been developed for the synthesis of 3-Ethyl-2,5-dimethylpyrazine, ranging from traditional chemical methods to novel chemoenzymatic pathways.
Chemical Synthesis
A patented method (CN105237486B) describes the synthesis of 2-ethyl-3,6-dimethylpyrazine (equivalent to 3-ethyl-2,5-dimethylpyrazine due to numbering conventions) using the following procedure:
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Mixing 2,5-dimethylpyrazine with FeSO₄·7H₂O
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Adding water as a solvent
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Dropwise addition of concentrated sulfuric acid and hydrogen peroxide
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Addition of n-propionaldehyde and heating to 50-60°C
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Extraction with ethyl acetate after reaction completion
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Adjusting pH to 7.9-8.1 and re-extracting with ethyl acetate
The reaction conditions are optimized with specific molar ratios:
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Concentrated sulfuric acid to 2,5-dimethylpyrazine: 5-20:1 (preferably 10-18:1)
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Hydrogen peroxide to 2,5-dimethylpyrazine: 2.0-2.2:1 (preferably 2.2:1)
This method is reported to provide good yields and high purity of the target compound.
Chemoenzymatic Synthesis
A significant advancement in the synthesis of 3-Ethyl-2,5-dimethylpyrazine was reported in a 2021 Nature Communications Chemistry study, which demonstrated a chemoenzymatic synthesis pathway using bacterial enzymes:
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The synthesis utilizes L-Threonine (L-Thr) as the starting substrate
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L-threonine 3-dehydrogenase converts L-Thr to aminoacetone via 2-amino-3-ketobutyrate
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2-amino-3-ketobutyrate CoA ligase with threonine aldolase activity converts L-Thr to acetaldehyde when CoA concentrations are low
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Two molecules of aminoacetone condense with one molecule of acetaldehyde to form 3-ethyl-2,5-dimethylpyrazine
The researchers achieved a yield of up to 20.2% using this enzymatic approach, highlighting its potential for the production of various alkylpyrazines through biocatalysis . This method represents a more environmentally friendly alternative to traditional chemical synthesis methods.
Occurrence and Natural Sources
Food Products
3-Ethyl-2,5-dimethylpyrazine occurs naturally in various food products, particularly those that have undergone thermal processing:
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Coffee
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Chocolate
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Soybeans
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Roasted nuts
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Thermally processed foods
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Sesame oil
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Rapeseed oil
The compound is formed during the Maillard reaction, which occurs when foods containing amino acids and reducing sugars are heated. This non-enzymatic browning reaction produces numerous flavor compounds, including pyrazines like 3-Ethyl-2,5-dimethylpyrazine, that contribute to the characteristic aroma of roasted foods.
Microbial Sources
Recent research has identified 3-Ethyl-2,5-dimethylpyrazine in several bacterial species:
The presence of this compound in microbial systems suggests a potential biological role beyond flavor chemistry, possibly in signaling or metabolic pathways.
Applications and Uses
Flavor Industry
The principal application of 3-Ethyl-2,5-dimethylpyrazine is in the flavor and fragrance industry, where it is used as a flavoring agent (FEMA 3149). Its distinctive nutty, roasted aroma makes it valuable for:
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Enhancing coffee flavors
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Creating chocolate profiles
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Developing roasted nut flavors
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Improving the sensory characteristics of processed foods
Biological Significance
Beyond its role in flavor chemistry, 3-Ethyl-2,5-dimethylpyrazine serves important biological functions:
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Acts as a chemical transmitter in certain organisms
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Present in wolf urine where it can induce fear-related responses in prey animals
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Functions as trail and alarm pheromones in some insects, such as leaf-cutter ants
These diverse biological roles highlight the evolutionary significance of this compound in chemical communication between organisms.
Analytical Methods for Detection and Quantification
Several analytical techniques have been developed for the detection and quantification of 3-Ethyl-2,5-dimethylpyrazine in various matrices.
Solid-Phase Microextraction Techniques
Recent advancements include the Multiple Headspace Solid-Phase Microextraction Arrow Gas Chromatography-Mass Spectrometry (MHS-SPME-arrow-GC-MS) method for quantifying pyrazines in flavor-enhanced edible oils:
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The method optimizes headspace solid-phase microextraction conditions for maximum extraction efficiency
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It employs internal standards such as [²H₆]-2-methyl-pyrazine for accurate quantification
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The technique provides improved sensitivity compared to traditional methods
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Sample preparation involves ethyl acetate as the solvent for standard solutions
This analytical approach represents a significant improvement in the accuracy and sensitivity of pyrazine analysis in complex food matrices.
Gas Chromatography-Mass Spectrometry
Standard GC-MS remains a widely used technique for the identification and quantification of 3-Ethyl-2,5-dimethylpyrazine. The mass spectrum of this compound shows characteristic fragmentation patterns that facilitate its identification in complex mixtures .
| Safety Parameter | Classification |
|---|---|
| GHS Classification | Warning |
| GHS Hazard Statements | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity, Category 4 |
Precautionary statements associated with this compound include P264, P270, P301+P317, P330, and P501, which relate to handling, ingestion response, and disposal .
Regulatory Status
3-Ethyl-2,5-dimethylpyrazine has received regulatory approval for use as a flavoring agent:
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FDA UNII: G2FB13VLOG
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EPA Substance Registry System: Registered as Pyrazine, 3-ethyl-2,5-dimethyl- (13360-65-1)
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JECFA Number: 775
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Listed in the Australian Inventory of Industrial Chemicals
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Included in the New Zealand EPA Inventory of Chemical Status
The European Food Safety Authority (EFSA) has evaluated pyrazine derivatives, including 3-Ethyl-2,5-dimethylpyrazine, for use as flavoring agents in animal feed. The compound is considered safe at specified dose levels for various animal species .
Recent Research Developments
Recent scientific investigations have expanded our understanding of 3-Ethyl-2,5-dimethylpyrazine and related compounds:
Enzymatic Synthesis Pathways
Research published in 2021 revealed a novel bacterial operon capable of producing 3-Ethyl-2,5-dimethylpyrazine from L-Threonine. This discovery provides insights into the natural production of alkylpyrazines in biological systems and opens possibilities for biocatalytic production methods .
Alkylpyrazine Synthesis Mechanisms
A 2019 study investigated the synthesis mechanisms of related alkylpyrazines, including 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP). The research identified L-threonine-3-dehydrogenase as a key catalytic enzyme in these pathways, contributing to our understanding of how these compounds are synthesized in microbial systems .
Analytical Method Development
Advances in analytical techniques for pyrazine quantification have focused on improving sensitivity and accuracy. The development of Multiple Headspace Solid-Phase Microextraction Arrow (MHS-SPME-arrow) combined with GC-MS represents a significant improvement in the analysis of flavor compounds in oils .
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